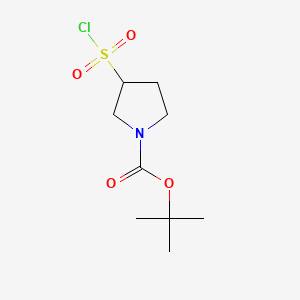
2-Oxo-2-((5-thioxo-1H-1,2,4-triazol-4(5H)-yl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-((5-thioxo-1H-1,2,4-triazol-4(5H)-yl)amino)acetic acid is a heterocyclic compound that contains a triazole ring. This compound is known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of the triazole ring imparts significant chemical and biological properties to the compound, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((5-thioxo-1H-1,2,4-triazol-4(5H)-yl)amino)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable electrophilic agents. For instance, the reaction of hydrazine with ethyl 2-isocyanoacetate in water can yield the desired triazole compound . The reaction conditions often include the use of solvents like dioxane and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2-((5-thioxo-1H-1,2,4-triazol-4(5H)-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating or cooling to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-((5-thioxo-1H-1,2,4-triazol-4(5H)-yl)amino)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2-Oxo-2-((5-thioxo-1H-1,2,4-triazol-4(5H)-yl)amino)acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1,2,4-Triazole-4-acetic acid
- 5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid
- Thiadiazoles
Uniqueness
2-Oxo-2-((5-thioxo-1H-1,2,4-triazol-4(5H)-yl)amino)acetic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
130992-21-1 |
|---|---|
Molekularformel |
C4H4N4O3S |
Molekulargewicht |
188.161 |
IUPAC-Name |
2-oxo-2-[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]acetic acid |
InChI |
InChI=1S/C4H4N4O3S/c9-2(3(10)11)7-8-1-5-6-4(8)12/h1H,(H,6,12)(H,7,9)(H,10,11) |
InChI-Schlüssel |
JNWLTPJHYSVVTM-UHFFFAOYSA-N |
SMILES |
C1=NNC(=S)N1NC(=O)C(=O)O |
Synonyme |
Acetic acid, [(1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B592215.png)







![2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline](/img/structure/B592230.png)

